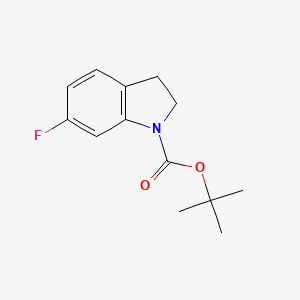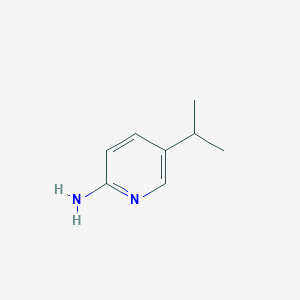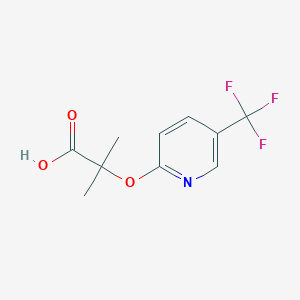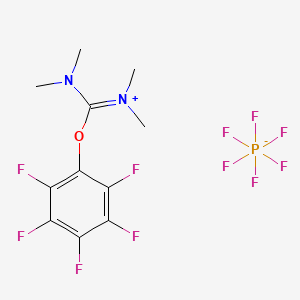
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
Overview
Description
“1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is a chemical compound with the CAS Number: 206190-14-9 . Its molecular weight is 428.19 and its molecular formula is C11H12F11N2OP . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(dimethylamino)(2,3,4,5,6-pentafluorophenoxy)methylene]-N-methylmethanaminium hexafluorophosphate . The Inchi Code for this compound is 1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often used in acylation and decarboxylative cross-coupling reactions . They can also be used as activators in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the boiling point data is not available .Scientific Research Applications
Application in Polymer Science
- Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of Polymers of Intrinsic Microporosity (PIMs). PIMs are designed to have highly rigid and contorted backbone structures that cannot pack efficiently and thus exhibit microporosity .
- Methods of Application : The synthesis of PIM-1 is reported from step-growth polymerizations of 5,5 ′,6,6 ′-tetrahydroxy-3,3,3 ′,3 ′-tetramethyl-1,1 ′-spirobisindane with the commercially cheaper monomer, tetrachloroterephthalonitrile .
- Results or Outcomes : Membranes cast from solutions of polymer samples containing higher branching and network contents exhibited higher gas pair selectivities (CO2/CH4 and CO2/N2), above the Robeson 2008 upper bound .
Application in Membrane Technology
- Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of sorption selective membranes based on polydimethylsildimethylene and polydimethylsiltrimethylenedimethylsiloxane .
- Methods of Application : The polymer materials for the flat membranes were produced via crosslinking condensation of tetraethoxysilane and the terminal hydroxyl groups of α,ω-dihydroxypolydimethylsildimethylene and α,ω-dihydroxypolydimethylsiltrimethylenedimethylsiloxanes .
- Results or Outcomes : It was shown that compared to PDMS, the synthesized membranes have a higher butane/methane ideal selectivity at high permeability coefficients (7800 and 6600 Barrer, respectively). An increase in butane/methane selectivity is achieved due to the high coefficients of butane solubility in the membrane materials .
Application in Sorption Selective Membranes
- Summary of the Application : “1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)” is used in the synthesis of sorption selective membranes based on polydimethylsildimethylene and polydimethylsiltrimethylenedimethylsiloxane .
- Methods of Application : The polymer materials for the flat membranes were produced via crosslinking condensation of tetraethoxysilane and the terminal hydroxyl groups of α,ω-dihydroxypolydimethylsildimethylene and α,ω-dihydroxypolydimethylsiltrimethylenedimethylsiloxanes .
- Results or Outcomes : It was shown that compared to PDMS, the synthesized membranes have a higher butane/methane ideal selectivity at high permeability coefficients (7800 and 6600 Barrer, respectively). An increase in butane/methane selectivity is achieved due to the high coefficients of butane solubility in the membrane materials .
Safety And Hazards
properties
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) | |
CAS RN |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



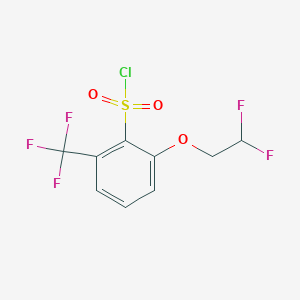
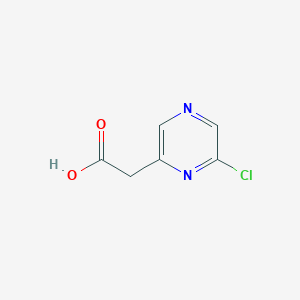
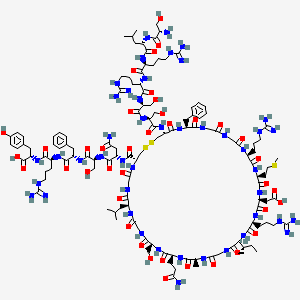

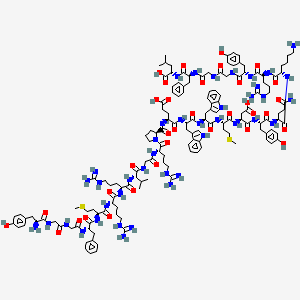
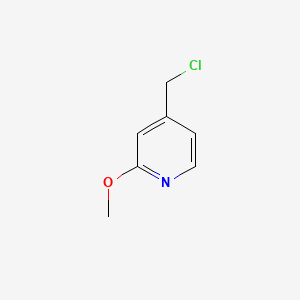

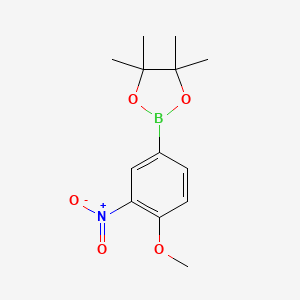

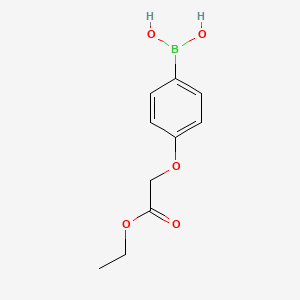
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
